N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,12H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFSOTASJNETSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation reactions. A method adapted from patent CN111362874B involves reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of a base, followed by hydrolysis to yield α-difluoroacetyl intermediates. Subsequent cyclization with methyl hydrazine under catalytic conditions (e.g., sodium iodide) forms the 1-methylpyrazole scaffold. For this compound, the carboxylic acid derivative at position 3 is critical, requiring precise control of stoichiometry to avoid positional isomers.
Example reaction conditions :
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Molar ratio : 1:0.95–0.98 (difluoroacetyl halide : α,β-unsaturated ester)
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Temperature : −30°C to 0°C for condensation; 50–120°C for cyclization
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Catalyst : Sodium iodide (0.2–1.0 equiv relative to intermediate)
This method achieves a 95:5 ratio of the desired 3-carboxamide isomer to byproducts, as confirmed by HPLC.
Amide Coupling with 3-Aminophenylamine
The final step involves coupling the pyrazole-3-carboxylic acid with 3-aminophenylamine . A protocol derived from EP2717873NWB1 utilizes carbodiimide-based coupling agents (e.g., EDCI or HATU) in polar aprotic solvents like DMF or THF. Activation of the carboxylic acid with DIPEA (N,N-diisopropylethylamine) precedes nucleophilic attack by the amine, yielding the target amide.
Optimized parameters :
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Coupling reagent : HATU (1.1 equiv)
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Solvent : Dichloromethane (0.1 M concentration)
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Reaction time : 12–18 hours at room temperature
Post-coupling purification via recrystallization in 40% ethanol/water enhances purity to >99.6%.
Optimization Strategies for Yield and Purity
Isomer Control during Cyclization
Isomeric byproducts (e.g., 5-carboxamide derivatives) arise from competing reaction pathways during pyrazole formation. Patent CN111362874B demonstrates that low-temperature cyclization (−30°C to 0°C) and catalytic sodium iodide suppress isomerization by stabilizing the transition state favoring 3-carboxamide formation. Adjusting the methyl hydrazine concentration (>40% aqueous solution) further improves regioselectivity.
Recrystallization Protocols
Recrystallization solvents critically impact purity. A 35–65% ethanol/water mixture effectively removes residual isomers and unreacted starting materials. For example, dissolving the crude product in refluxing 40% ethanol followed by cooling to 0–5°C yields crystals with 99.6% purity.
Analytical Characterization
Spectroscopic Confirmation
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IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the carbonyl group of the amide.
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HR-ESI-MS : Molecular ion peaks at m/z 230.27 ([M+H]⁺) validate the molecular formula C₁₂H₁₃N₃O₂.
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¹H NMR : Key signals include a singlet at δ 3.85 ppm (N–CH₃) and a doublet at δ 6.75 ppm (aromatic protons adjacent to the amino group).
Chromatographic Purity Assessment
HPLC analysis using a C18 reverse-phase column (mobile phase: acetonitrile/water with 0.1% formic acid) confirms purity >99.5% with a retention time of 8.2 minutes.
Comparative Analysis of Synthetic Methods
The table below contrasts two dominant approaches:
The cyclocondensation-coupling method is preferred for large-scale production due to superior purity and yield, despite requiring additional steps.
Chemical Reactions Analysis
Substitution Reactions
The nitrogen atoms in the pyrazole ring and the amide group serve as nucleophilic sites for substitution. Key examples include:
Table 1: Substitution Reactions
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The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under mild conditions.
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Halogenation at the pyrazole C4 position occurs via electrophilic substitution, enabling further cross-coupling reactions .
Condensation Reactions
The aromatic amine group participates in condensation with carbonyl compounds:
Table 2: Condensation Reactions
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Schiff base formation with aldehydes is facilitated by the electron-rich aromatic amine group .
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Condensation with hydrazine yields hydrazone derivatives, useful for synthesizing heterocyclic scaffolds .
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed coupling reactions after halogenation:
Table 3: Coupling Reactions
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Halogenated intermediates enable aryl-aryl (Suzuki) and aryl-amine (Buchwald-Hartwig) bond formations .
Oxidation and Reduction
Selective redox transformations modify functional groups:
Table 4: Redox Reactions
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The amide group is reduced to a primary amine using strong hydride donors.
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The aromatic amine is oxidized to a nitro group under acidic conditions .
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
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Protonation : The pyrazole nitrogen (pKa ~4.5) and aromatic amine (pKa ~5.1) are protonated under acidic conditions, enhancing solubility in polar solvents.
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Deprotonation : The amide proton (pKa ~17) remains inert under basic conditions, while the aromatic amine forms salts with HCl or H₂SO₄.
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide may exhibit significant anticancer properties. Research is focused on its interactions with specific kinases involved in cancer proliferation and inflammatory pathways. Preliminary results suggest that it may inhibit certain kinases, which are crucial in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects, particularly in conditions where inflammation plays a critical role, such as arthritis and other chronic inflammatory diseases. Its mechanism of action may involve the modulation of inflammatory cytokines and enzymes .
Fungicidal Properties
This compound has shown promise as a fungicide. Its structural characteristics allow it to interact effectively with fungal pathogens, potentially leading to the development of new agricultural fungicides that are both effective and environmentally friendly .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves a multi-step process that allows for the introduction of various functional groups. The structure-activity relationship studies have indicated that modifications to the pyrazole ring can significantly affect biological activity. For instance, variations in substituents on the aromatic ring have been correlated with changes in potency against specific biological targets .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound inhibited specific kinase activities associated with cancer cell proliferation. The IC50 values were determined through enzyme assays, providing insights into its potential use as an anticancer agent .
- Fungicide Development : Research highlighted the compound's efficacy against several phytopathogenic fungi, showing superior activity compared to traditional fungicides. This positions it as a candidate for further development in agricultural applications .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-phenyl-pyrazole-3-carboxylic acid | Similar pyrazole structure | Lacks ethyl group; different biological activity |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of ethyl | Different solubility and reactivity |
| 5-(4-Aminophenyl)-pyrazole-3-carboxamide | Contains a phenyl group at position 5 | Variation in biological activity profile |
The unique combination of the amino group on the aromatic ring and the specific position of the carboxamide contributes to its distinct biological activities compared to structurally similar compounds .
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and physicochemical differences between N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide and its analogs:
*Note: Molecular formula discrepancy in likely refers to a related compound or synthesis intermediate.
Structural and Functional Insights
- Amino Group Positioning: The meta-amino substitution in the target compound contrasts with the para-substituted isomer (N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide). Para-substitution may lead to steric or electronic differences in receptor interactions .
- Electron-Withdrawing vs.
- Hydrogen Bonding: The 3-aminophenyl group in the target compound provides hydrogen-bonding sites absent in analogs like 1-phenyl-1H-pyrazole-3-carboxamide, which lacks amino functionality .
Physicochemical Properties
- Polarity: The amino group increases water solubility (logP ~1.5 estimated) compared to chloro- or methoxy-substituted analogs (logP ~2.5–3.0) .
- Molecular Weight : Smaller analogs (e.g., 1-phenyl-1H-pyrazole-3-carboxamide, 187.20 g/mol) may exhibit better bioavailability than bulkier derivatives like ’s compound (473.53 g/mol) .
Biological Activity
Anti-inflammatory Activity
Pyrazole derivatives have shown promising anti-inflammatory properties. A study on 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives revealed significant anti-inflammatory activity comparable to indomethacin . Although this study doesn't directly involve our compound of interest, it suggests that N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide may possess anti-inflammatory properties due to its similar pyrazole core structure.
Anticancer Potential
Pyrazole-based compounds have demonstrated anticancer activities. For instance, 5-amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-3,4-dicarbonitrile (56) showed good antiproliferative activity as an EGFR-TK inhibitor against various tumor cell lines . This suggests that this compound might also possess anticancer properties, particularly through kinase inhibition mechanisms.
Enzyme Inhibition
Pyrazole derivatives have shown potential as enzyme inhibitors. For example, some compounds exhibited inhibitory activity against monoamine oxidase B (MAO-B) . While our specific compound hasn't been directly studied for this activity, its structural similarity to known MAO-B inhibitors suggests it may have similar enzyme inhibitory properties.
Antioxidant Activity
Some pyrazoloquinolinones have demonstrated antioxidant and anti-apoptotic activities . Although this compound is not a pyrazoloquinolinone, its pyrazole core might contribute to potential antioxidant properties.
Potential Applications
Based on the biological activities of similar compounds, this compound could have potential applications in:
- Anti-inflammatory drugs
- Cancer therapeutics
- Neurodegenerative disease treatments (due to potential MAO-B inhibition)
- Antioxidant formulations
Research Gaps and Future Directions
It's important to note that specific studies on this compound are lacking in the provided search results. Future research should focus on:
- Synthesizing and characterizing this specific compound
- Conducting in vitro studies to determine its exact biological activities
- Performing structure-activity relationship (SAR) studies to optimize its properties
- Investigating its potential as a lead compound for drug development
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole carboxylic acid derivatives and substituted anilines. For example, acylation of 1-methyl-1H-pyrazole-3-carboxylic acid with 3-aminophenylamine using coupling agents like EDCl/HOBt in DMF under nitrogen atmosphere is a common approach . Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yields. Purification by column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carboxamide NH signals (δ ~10 ppm) to confirm regiochemistry and hydrogen bonding interactions. For example, splitting patterns in pyrazole protons can differentiate between tautomeric forms .
- IR Spectroscopy : Detect carbonyl stretching (C=O, ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) to verify carboxamide functionality .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.1) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability for preclinical studies?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid. LogP values (e.g., ~2.57) derived from HPLC retention times or computational tools (e.g., MarvinSuite) predict lipophilicity .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. Hydrolytic stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies labile functional groups .
Advanced Research Questions
Q. How can computational methods and NMR spectroscopy resolve tautomeric equilibria in this compound?
- Methodological Answer :
- DFT Calculations : Optimize tautomeric structures (e.g., pyrazole NH vs. carboxamide NH tautomers) at the B3LYP/6-311+G(d,p) level to compare relative energies and predict dominant forms .
- VT-NMR : Variable-temperature NMR (e.g., 298–343 K in DMSO-d6) observes coalescence of NH signals, indicating dynamic tautomerism. Integration of peak areas quantifies equilibrium constants .
- NOESY : Correlate spatial proximity between pyrazole protons and aromatic rings to confirm intramolecular hydrogen bonding .
Q. What strategies are employed to optimize this compound as a kinase inhibitor in structure-based drug design?
- Methodological Answer :
- Fragment-Based Screening : Identify binding fragments (e.g., pyrazole-carboxamide core) via X-ray crystallography with CDK2 or other kinases. Measure IC50 values using kinase inhibition assays (e.g., ADP-Glo™) .
- Binding Pocket Analysis : Modify substituents (e.g., methyl group on pyrazole, 3-aminophenyl moiety) to enhance hydrophobic interactions or hydrogen bonding with catalytic lysine residues. For example, introducing halogen atoms improves affinity (ΔG ~ -9.5 kcal/mol) .
- SAR Studies : Synthesize analogs with varied substituents (e.g., -OCH3, -CF3) and correlate with enzymatic activity. Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC50 values in kinase assays)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations (e.g., 10 µM ATP in kinase assays) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., Grubb’s test) to identify outliers. Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) to verify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
